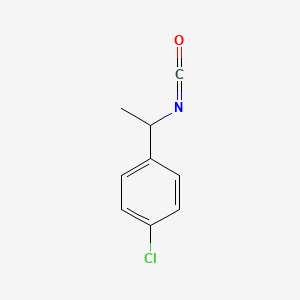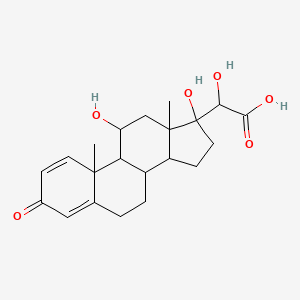![molecular formula C26H37NO10 B12322117 2,3-dihydroxybutanedioic acid;N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine](/img/structure/B12322117.png)
2,3-dihydroxybutanedioic acid;N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FEDOTOZINE D(-)-TARTRATE is a peripheral kappa-opioid receptor agonist primarily used in the treatment of functional dyspepsia and other gastrointestinal disorders. It is known for its ability to alleviate symptoms such as epigastric pain, early satiety, and nausea by modulating visceral pain perception .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of FEDOTOZINE D(-)-TARTRATE involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:
Formation of the Core Structure: The initial step involves the synthesis of the core structure through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired pharmacological properties.
Tartaric Acid Salt Formation: The final step involves the formation of the tartrate salt by reacting the synthesized compound with tartaric acid under controlled conditions.
Industrial Production Methods
Industrial production of FEDOTOZINE D(-)-TARTRATE follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
FEDOTOZINE D(-)-TARTRATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, enhancing its pharmacological properties.
Substitution: Substitution reactions are used to introduce different substituents, altering the compound’s activity and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions include various analogs and derivatives of FEDOTOZINE D(-)-TARTRATE, each with distinct pharmacological profiles.
Applications De Recherche Scientifique
FEDOTOZINE D(-)-TARTRATE has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying kappa-opioid receptor interactions and developing new analgesics.
Biology: The compound is employed in research on gastrointestinal motility and visceral pain mechanisms.
Industry: It is used in the development of new pharmaceuticals targeting kappa-opioid receptors.
Mécanisme D'action
FEDOTOZINE D(-)-TARTRATE exerts its effects by selectively binding to peripheral kappa-opioid receptors. This binding modulates the release of neurotransmitters involved in pain perception, thereby reducing visceral pain and discomfort. The compound’s action is primarily localized to the gastrointestinal tract, minimizing central nervous system side effects .
Comparaison Avec Des Composés Similaires
FEDOTOZINE D(-)-TARTRATE is unique among kappa-opioid receptor agonists due to its high selectivity and peripheral action. Similar compounds include:
Asimadoline: Another kappa-opioid receptor agonist with similar gastrointestinal applications.
U-50488: A non-selective kappa-opioid receptor agonist with broader pharmacological effects.
Nalfurafine: Used primarily for its antipruritic effects but also exhibits kappa-opioid receptor activity.
FEDOTOZINE D(-)-TARTRATE stands out due to its targeted action on the gastrointestinal tract, making it a preferred choice for treating functional dyspepsia and related disorders .
Propriétés
IUPAC Name |
2,3-dihydroxybutanedioic acid;N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO4.C4H6O6/c1-7-22(23(2)3,18-11-9-8-10-12-18)16-27-15-17-13-19(24-4)21(26-6)20(14-17)25-5;5-1(3(7)8)2(6)4(9)10/h8-14H,7,15-16H2,1-6H3;1-2,5-6H,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDCBFOPBBFVQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[({[2-(adamantan-1-yl)propan-2-yl]oxy}carbonyl)amino]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12322036.png)
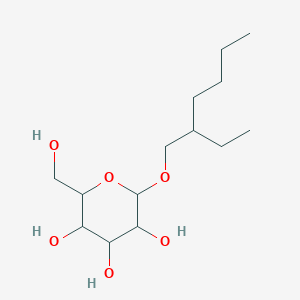
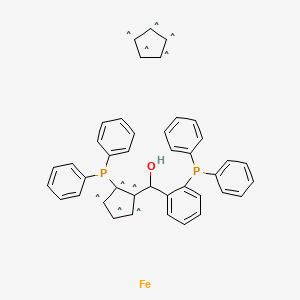
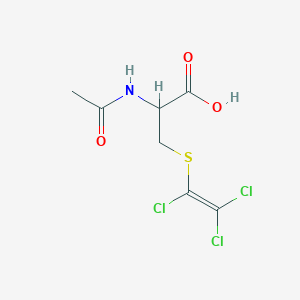
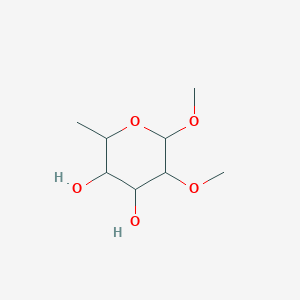

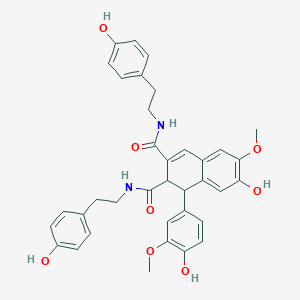
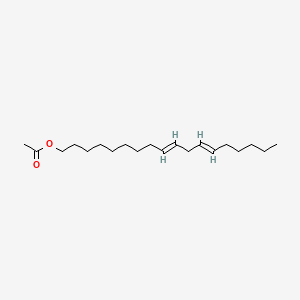


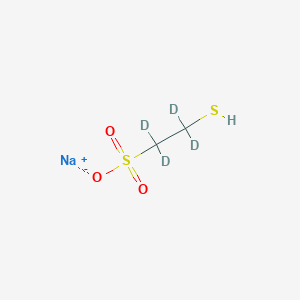
![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanamido)-3-hydroxybutanoate](/img/structure/B12322119.png)
